

Application of Septide in high-throughput screening assays.

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For Researchers, Scientists, and Drug Development Professionals

Introduction

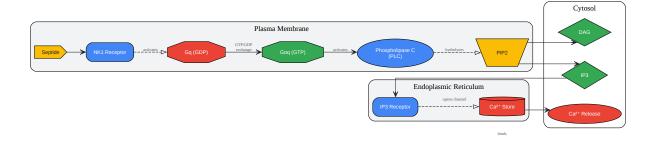
Septide, a synthetic hexapeptide analog of Substance P ([pGlu6,Pro9]Substance P6-11), is a potent and selective agonist for the neurokinin-1 (NK1) receptor. The NK1 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is preferentially activated by the endogenous tachykinin peptide, Substance P. Upon activation, the NK1 receptor couples to Gq/11 proteins, initiating a signaling cascade that results in the mobilization of intracellular calcium. This robust and reproducible signaling pathway makes **Septide** an invaluable tool for the development and validation of high-throughput screening (HTS) assays aimed at identifying novel modulators of the NK1 receptor.

This document provides detailed application notes and protocols for the use of **Septide** in HTS assays, focusing on a calcium mobilization assay format. The information herein is intended to guide researchers in establishing robust and reliable screening platforms for drug discovery programs targeting the NK1 receptor.

Signaling Pathway



Activation of the NK1 receptor by an agonist such as **Septide** initiates a well-characterized signaling cascade. The receptor, coupled to a heterotrimeric G-protein of the Gq/11 family, facilitates the exchange of GDP for GTP on the G α q subunit. The activated G α q-GTP subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. This transient increase in intracellular calcium can be readily detected using fluorescent calcium indicators, forming the basis of a sensitive HTS assay.



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NK1 Receptor Signaling Pathway

Data Presentation

The following table summarizes representative quantitative data for **Septide** and the endogenous ligand, Substance P, in functional assays measuring NK1 receptor activation. This data is compiled from various sources and may vary depending on the specific cell line and assay conditions used.



Compound	Assay Type	Cell Line	Parameter	Value	Reference
Septide	Inositol Phosphate Accumulation	COS-1 cells expressing rat NK1R	EC50	5 ± 2 nM	
Substance P	Inositol Phosphate Accumulation	COS-1 cells expressing rat NK1R	EC50	0.05 ± 0.02 nM	
Septide	IL-6 Release	U373 MG (human astrocytoma)	EC50	13.8 ± 3.2 nM	[1]
Substance P	IL-6 Release	U373 MG (human astrocytoma)	EC50	15.6 ± 3.6 nM	[1]
Septide	Radioligand Binding ([3H]SP displacement)	COS-1 cells expressing rat NK1R	Ki	3.7 ± 0.9 μM	
Substance P	Radioligand Binding ([3H]SP displacement)	U373 MG cells	Ki	0.28 ± 0.1 nM	[1]
Septide	Homologous Radioligand Binding	COS-7 cells expressing NK1R	Kd	0.55 ± 0.03 nM	

Experimental Protocols High-Throughput Calcium Mobilization Assay using a FLIPR Instrument



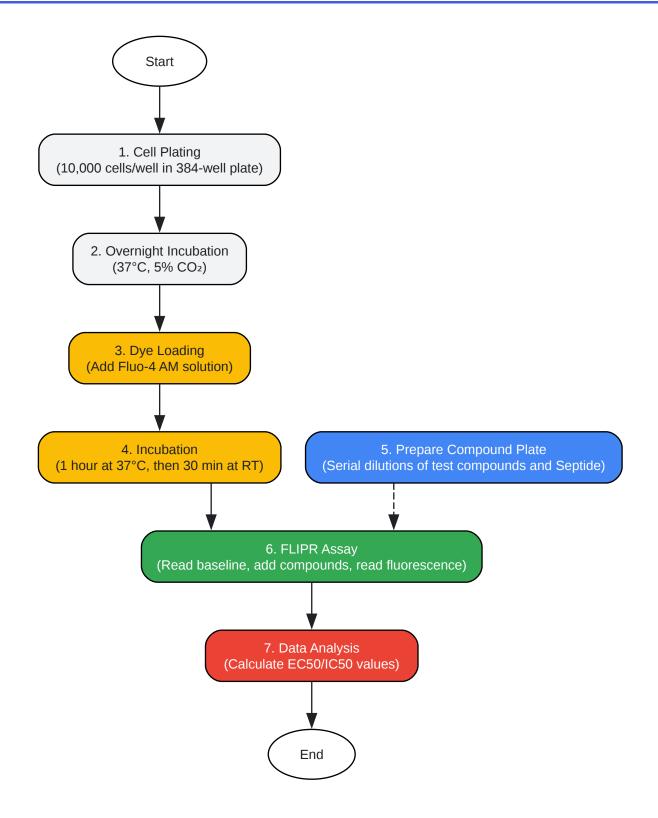
This protocol describes a no-wash, fluorescence-based calcium mobilization assay in a 384-well format, suitable for high-throughput screening of compounds that modulate NK1 receptor activity. **Septide** is used as a reference agonist.

Materials:

- Cell Line: CHO-K1 or HEK293 cells stably expressing the human NK1 receptor.
- Culture Medium: Ham's F-12 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), antibiotics, and a selection agent (e.g., G418).
- Assay Plate: 384-well, black-walled, clear-bottom microplates.
- Compound Plate: 384-well polypropylene microplates.
- **Septide**: Stock solution in DMSO (e.g., 10 mM), serially diluted to desired concentrations in assay buffer.
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH
 7.4.
- Fluo-4 NW Calcium Assay Kit (or equivalent): Contains a fluorescent calcium indicator (e.g., Fluo-4 AM) and a water-soluble probenecid solution to prevent dye leakage.
- FLIPR (Fluorometric Imaging Plate Reader) or FlexStation instrument.

Experimental Workflow:





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References

- 1. Neurokinin-1 Receptor Signaling Is Required for Efficient Ca2+ Flux in T-Cell-Receptor-Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
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